4-(Difluoromethoxy)-3-methoxybenzoic acid
Overview
Description
4-(Difluoromethoxy)-3-methoxybenzoic acid is an organic compound with the molecular formula C9H8F2O4 It is a derivative of benzoic acid, where the benzene ring is substituted with difluoromethoxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxy-3-methoxybenzoic acid.
Difluoromethylation: The hydroxyl group is converted to a difluoromethoxy group using difluoromethylating agents such as difluoromethyl phenyl sulfone.
Oxidation: The intermediate is then oxidized to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-(Difluoromethoxy)-3-methoxybenzaldehyde or this compound derivatives.
Reduction: 4-(Difluoromethoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethoxy)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: This compound is being investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anti-cancer agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-methoxybenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation and cell proliferation, such as the TGF-β1/Smad pathway.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)-3-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Methoxybenzoic acid: Lacks the difluoromethoxy group.
3,4-Dimethoxybenzoic acid: Contains two methoxy groups instead of one methoxy and one difluoromethoxy group.
Uniqueness
4-(Difluoromethoxy)-3-methoxybenzoic acid is unique due to the presence of both difluoromethoxy and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(difluoromethoxy)-3-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4/c1-14-7-4-5(8(12)13)2-3-6(7)15-9(10)11/h2-4,9H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZBOPWZULAPBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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